

4'-Hydroxybutyranilide solubility data

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Compound of Interest

Compound Name: 4'-Hydroxybutyranilide

CAS No.: 101-91-7

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An In-depth Technical Guide to the Solubility of **4'-Hydroxybutyranilide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Hydroxybutyranilide, also known as N-(4-hydroxyphenyl)butanamide, is a molecule of interest in pharmaceutical research, sharing structural motifs with known bioactive compounds.[1] A comprehensive understanding of its solubility is fundamental for advancing its potential applications, from early-stage discovery to formulation development. Poor aqueous solubility is a primary obstacle in drug development, impacting bioavailability and therapeutic efficacy.[2][3] This guide provides a deep dive into the theoretical and practical aspects of determining the solubility of **4'-Hydroxybutyranilide**. It outlines the core physicochemical principles governing its dissolution, details the factors that influence its solubility profile, and provides robust, field-proven experimental protocols for its accurate measurement. By synthesizing theoretical knowledge with actionable methodologies, this document serves as a critical resource for scientists seeking to characterize and optimize the behavior of **4'-Hydroxybutyranilide** in various solvent systems.

Introduction: The Critical Role of Solubility

4'-Hydroxybutyranilide (C₁₀H₁₃NO₂) is an organic compound featuring a butyramide group attached to a para-aminophenol moiety.[1] Its structure, containing both hydrogen bond donors (-OH, -NH) and acceptors (C=O, -OH), alongside a non-polar phenyl ring and butyl chain, suggests a complex solubility profile that will be highly dependent on the chosen solvent system.[4]

The solubility of an active pharmaceutical ingredient (API) is the maximum concentration to which a solution can be prepared in a given solvent at a specific temperature and pressure.[2] This parameter is a cornerstone of drug development for several reasons:

- **Bioavailability:** For orally administered drugs, dissolution in the gastrointestinal tract is a prerequisite for absorption. Low solubility is a frequent cause of poor oral bioavailability.[3]
- **Formulation Development:** Solubility data dictates the choice of excipients and the type of dosage form (e.g., solutions, suspensions, solid dispersions).[5]
- **Purification and Crystallization:** Processes like crystallization, vital for achieving high purity of an API, are designed based on the compound's differential solubility in various solvents at different temperatures.[6]

- In Vitro Screening: Achieving relevant concentrations in biological assays is essential for obtaining meaningful data. Unforeseen precipitation can lead to erroneous results.[7]

This guide will equip the researcher with the foundational knowledge and practical workflows required to thoroughly characterize the solubility of **4'-Hydroxybutyranilide**.

Table 1: Physicochemical Properties of **4'-Hydroxybutyranilide**

Property	Value	Source
Molecular Formula	$C_{10}H_{13}NO_2$	[1]
Molecular Weight	179.22 g/mol	[1][8]
Melting Point	137-141 °C	[8][9]
Appearance	Crystalline Powder	[10]

| InChI Key | KESXDDATSRRGAH-UHFFFAOYSA-N |[8] |

Theoretical Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of mixing (ΔG_{mix}). For dissolution to be spontaneous, ΔG_{mix} must be negative. This is dictated by the balance between the enthalpy (ΔH_{mix}) and entropy (ΔS_{mix}) of mixing, as described by the equation:

$$\Delta G_{mix} = \Delta H_{mix} - T\Delta S_{mix}$$

- Enthalpy of Mixing (ΔH_{mix}): This term represents the energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions. For **4'-Hydroxybutyranilide**, energy is required to overcome the crystal lattice energy (solute-solute interactions). This energy is offset by the formation of favorable interactions (e.g., hydrogen bonds) with the solvent.
- Entropy of Mixing (ΔS_{mix}): This term reflects the increase in randomness or disorder when a highly ordered crystal lattice is dispersed into a disordered liquid phase. This term is almost always positive and thus favors dissolution.[11]

The adage "like dissolves like" is a practical application of these principles. Polar solvents will more effectively solvate polar solutes, as the energy gained from forming strong solute-solvent interactions (e.g., hydrogen bonds) can overcome the solute's crystal lattice energy. **4'-Hydroxybutyranilide**'s dual nature—polar functional groups and non-polar regions—means its solubility will be a nuanced interplay of these forces.

Key Factors Influencing Solubility

Several external and internal factors can significantly alter the equilibrium solubility of **4'-Hydroxybutyranilide**. A systematic evaluation of these is crucial for a complete solubility profile.

- Temperature: For most solid solutes, the dissolution process is endothermic (absorbs heat).[2] Consequently, an increase in temperature will lead to an increase in solubility, as predicted by the van't Hoff equation.[6][11] This relationship is particularly important for developing crystallization processes.

- **pH of the Medium:** The phenolic hydroxyl group (-OH) on the phenyl ring of **4'-Hydroxybutyranilide** is weakly acidic. In aqueous media with a pH above its pKa, this group will deprotonate to form a phenoxide anion. The ionized form is significantly more polar and thus more water-soluble than the neutral form. Therefore, the aqueous solubility of **4'-Hydroxybutyranilide** is expected to increase dramatically at basic pH.[2]
- **Solvent Polarity:** The choice of solvent is the most critical factor. Polar protic solvents (e.g., water, ethanol, methanol) can engage in hydrogen bonding with the amide and hydroxyl groups, promoting solubility. Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors. Non-polar solvents (e.g., hexane, toluene) are unlikely to be effective solvents, as they cannot form strong interactions with the polar moieties of the molecule.[12]
- **Polymorphism:** The existence of different crystalline forms (polymorphs) can have a profound impact on solubility. Metastable polymorphs have higher free energy and are generally more soluble than the most stable crystalline form. It is essential to characterize the solid form of the material being tested to ensure consistency.
- **Particle Size:** While particle size does not affect the thermodynamic equilibrium solubility, it significantly impacts the rate of dissolution.[2][3] Smaller particles have a larger surface area-to-volume ratio, leading to faster dissolution and allowing equilibrium to be reached more quickly.[3]

Caption: Factors influencing the solubility and dissolution rate of a compound.

Experimental Determination of Solubility

While computational models can predict solubility, experimental determination remains the gold standard for accuracy.[13][14] The Shake-Flask method is the most reliable and widely recognized technique for measuring equilibrium solubility.[11][15]

The Shake-Flask Method: A Self-Validating Protocol

The trustworthiness of this protocol lies in its design, which ensures that true thermodynamic equilibrium is achieved and verified.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a controlled temperature for a sufficient duration to allow the solution to reach saturation. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is quantified.[7][16]

Detailed Step-by-Step Methodology:

- **Preparation:**
 - Accurately weigh an amount of **4'-Hydroxybutyranilide** known to be in excess of its expected solubility into a series of glass vials (e.g., 20 mg into 2 mL of solvent). Using multiple vials allows for time-point analysis to confirm equilibrium.
 - Add a precise volume of the pre-equilibrated solvent of choice to each vial.
 - Seal the vials tightly to prevent solvent evaporation.
- **Equilibration:**
 - Place the vials in a thermostatically controlled shaker or rotator set to the desired temperature (e.g., 25 °C or 37 °C).[17]

- Agitate the samples at a constant, moderate speed. The goal is to keep the solid suspended, not to vigorously mix, which could cause particle attrition.[17]
- Causality Check: Agitation must be continuous to ensure the entire solvent volume is consistently exposed to the solid surface, facilitating the dissolution process until the rates of dissolution and precipitation are equal.
- Equilibrium Confirmation (The Self-Validating Step):
 - At predetermined time points (e.g., 24, 48, and 72 hours), remove one vial for analysis.
 - Allow the vial to rest at the experimental temperature for a short period (e.g., 30 minutes) to let larger particles settle.
 - Sample the supernatant. To separate the undissolved solid, either:
 - Centrifuge the vial at the experimental temperature and carefully draw off the supernatant.
 - Filter the suspension using a syringe filter (e.g., 0.22 or 0.45 μm PVDF/PTFE) that is chemically compatible with the solvent and does not adsorb the solute. Discard the first few drops of filtrate to saturate any potential binding sites on the filter membrane.
 - Trustworthiness Check: Equilibrium is confirmed when the measured concentrations from two consecutive time points (e.g., 48 and 72 hours) are statistically identical. If the concentration continues to rise, the equilibration time must be extended. [18]
- Quantification:
 - Accurately dilute the clear, saturated filtrate with an appropriate solvent to a concentration that falls within the linear range of the chosen analytical method.
 - Determine the concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Caption: Standard workflow for the Shake-Flask solubility measurement protocol.

Analytical Quantification Methods

A. High-Performance Liquid Chromatography (HPLC) HPLC is the preferred method for its high specificity, sensitivity, and accuracy, especially in complex matrices.[10][19]

- Protocol Outline:
 - System: A Reverse-Phase HPLC (RP-HPLC) system with a C18 column is typically suitable for a molecule with the polarity of **4'-Hydroxybutyranilide**. [10]
 - Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized to achieve a sharp peak with a reasonable retention time.
 - Detection: UV detection at a wavelength where **4'-Hydroxybutyranilide** shows maximum absorbance (λ_{max}).

- Calibration: Prepare a series of standard solutions of **4'-Hydroxybutyranilide** of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity ($R^2 > 0.999$).
- Sample Analysis: Inject the diluted filtrate from the shake-flask experiment and determine its concentration by interpolating its peak area from the calibration curve.[20]

B. UV-Vis Spectrophotometry This is a simpler, faster alternative if **4'-Hydroxybutyranilide** is the only UV-absorbing species in the solution.[21][22]

• Protocol Outline:

- Determine λ_{\max} : Scan a dilute solution of **4'-Hydroxybutyranilide** across the UV-Vis spectrum (approx. 200-400 nm) to find the wavelength of maximum absorbance.
- Calibration: Prepare a series of standard solutions and measure the absorbance of each at the determined λ_{\max} . Plot a calibration curve of absorbance versus concentration, which must be linear according to the Beer-Lambert law.[23]
- Sample Analysis: Measure the absorbance of the diluted filtrate and use the calibration curve to calculate the concentration.

Solubility Data of 4'-Hydroxybutyranilide

As of this guide's publication, comprehensive, publicly available datasets detailing the solubility of **4'-Hydroxybutyranilide** across a wide range of pharmaceutically relevant solvents are scarce. The execution of the protocols detailed in Section 4 is therefore a prerequisite for any research or development program involving this compound. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 2: Experimental Solubility Data Template for **4'-Hydroxybutyranilide**

Solvent	Temperature (°C)	Solubility (mg/mL)	Solubility (mol/L)	Molar Solubility
Water (pH 7.4)	25			
Water (pH 7.4)	37			
0.1 M HCl (pH ~1.2)	37			
Acetate Buffer (pH 4.5)	37			
Phosphate Buffer (pH 6.8)	37			
Ethanol	25			
Methanol	25			
Acetone	25			
Dimethyl Sulfoxide (DMSO)	25			

| Polyethylene Glycol 400 | 25 | | |

Analysis, Implications, and Future Directions

Once populated, the solubility data table provides invaluable insights. A high solubility in buffers from pH 1.2 to 6.8 would suggest that the compound is a Biopharmaceutics Classification System (BCS) Class 1 or 3 candidate, with solubility unlikely to be a barrier to oral absorption.[3] Conversely, low aqueous solubility (<0.1 mg/mL) would classify it as BCS Class 2 or 4 and necessitate enabling formulation strategies such as amorphous solid dispersions, particle size reduction, or lipid-based formulations.[5]

The data also guides process chemistry. A solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature is an ideal candidate for crystallization.[6] Understanding the solubility in organic solvents is critical for synthesis workups, chromatography, and purification.

This guide provides the framework for a foundational and indispensable step in the scientific evaluation of **4'-Hydroxybutyranilide**. The rigorous, systematic generation of solubility data is not merely a data collection exercise; it is a critical investment that informs project direction, mitigates risk, and ultimately accelerates the path from discovery to application.

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